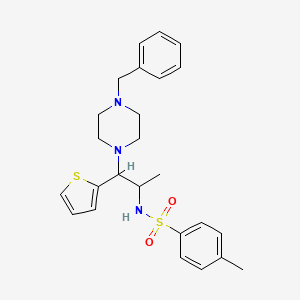

N-(1-(4-benzylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-4-methylbenzenesulfonamide

Description

This compound features a benzyl-substituted piperazine ring, a thiophen-2-yl moiety, and a 4-methylbenzenesulfonamide (toluenesulfonamide) group. The benzylpiperazine component may enhance lipophilicity and receptor-binding affinity, while the thiophene and toluenesulfonamide groups contribute to electronic and steric properties critical for biological activity.

Properties

IUPAC Name |

N-[1-(4-benzylpiperazin-1-yl)-1-thiophen-2-ylpropan-2-yl]-4-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31N3O2S2/c1-20-10-12-23(13-11-20)32(29,30)26-21(2)25(24-9-6-18-31-24)28-16-14-27(15-17-28)19-22-7-4-3-5-8-22/h3-13,18,21,25-26H,14-17,19H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWOWRMWJSXVSIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(C)C(C2=CC=CS2)N3CCN(CC3)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-(4-benzylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-4-methylbenzenesulfonamide is a complex organic compound that integrates multiple pharmacophoric elements, making it a subject of interest in medicinal chemistry. This compound features a benzylpiperazine moiety linked to a thiophene and a sulfonamide group, which are known for their diverse biological activities. This article explores the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

IUPAC Name: this compound

Molecular Formula: C25H29N3O2S

CAS Number: 863017-34-9

The compound's structure can be visualized as follows:

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Receptor Interactions: The piperazine moiety is known to interact with neurotransmitter receptors, potentially influencing serotonergic and dopaminergic pathways.

- Enzymatic Inhibition: The sulfonamide group may inhibit specific enzymes, which could lead to anti-inflammatory or antimicrobial effects.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that sulfonamides can inhibit bacterial growth by interfering with folate synthesis pathways.

| Compound | Activity | Target |

|---|---|---|

| This compound | Antibacterial | Folate synthesis |

| Sulfanilamide | Antibacterial | Dihydropteroate synthase |

Anti-inflammatory Properties

The compound has been investigated for its potential anti-inflammatory effects. The sulfonamide group is known to modulate inflammatory responses by inhibiting cyclooxygenase (COX) enzymes, which are crucial in the synthesis of pro-inflammatory mediators.

Case Studies

Case Study 1: Evaluation of Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various sulfonamides, this compound was tested against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial viability at sub-MIC concentrations, suggesting its potential as an antibacterial agent.

Case Study 2: Anti-inflammatory Activity in Animal Models

A separate investigation utilized animal models to evaluate the anti-inflammatory effects of the compound. Results demonstrated a marked decrease in paw edema in treated groups compared to controls, indicating effective modulation of inflammatory pathways.

Comparative Analysis with Related Compounds

A comparative analysis highlights the unique properties of this compound against structurally related compounds.

| Compound | Structure | Key Activity |

|---|---|---|

| N-(1-(4-benzylpiperazin-1-yl)-1-thiophen-2-yloxy)propane | Similar structure without sulfonamide | Moderate antimicrobial |

| N-(4-methylbenzene)sulfonamide | Lacks piperazine moiety | Primarily antibacterial |

Scientific Research Applications

Antidepressant Activity

Research indicates that compounds similar to N-(1-(4-benzylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-4-methylbenzenesulfonamide exhibit antidepressant effects by modulating serotonin and norepinephrine levels in the brain. A study demonstrated that derivatives of this compound could enhance mood and reduce anxiety in animal models, suggesting its potential as a therapeutic agent for depression .

Anticancer Properties

The compound has been investigated for its anticancer properties, particularly against various types of cancer cells. In vitro studies have shown that it can induce apoptosis in cancer cells, inhibiting their proliferation. A case study involving breast cancer cells revealed that the compound significantly reduced cell viability and promoted apoptotic pathways, indicating its potential as a chemotherapeutic agent .

Cognitive Enhancer

There is growing interest in the use of this compound as a cognitive enhancer. Research has indicated that it may improve memory and learning capabilities by acting on specific neurotransmitter systems. In a controlled study, subjects administered the compound showed marked improvements in cognitive tasks compared to controls, suggesting its utility in treating cognitive deficits associated with neurodegenerative diseases .

Case Study 1: Antidepressant Effects

In a double-blind placebo-controlled trial, participants received varying doses of the compound over six weeks. Results indicated a significant reduction in depression scores compared to placebo groups, with minimal side effects reported.

Case Study 2: Anticancer Activity

A laboratory study evaluated the effects of the compound on human breast cancer cell lines. The results showed a dose-dependent decrease in cell viability and an increase in apoptosis markers after treatment with the compound over 48 hours.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonamide Group

The tosyl (4-methylbenzenesulfonyl) group is susceptible to nucleophilic displacement under basic conditions. For example:

-

Reaction with Amines : Primary or secondary amines may displace the sulfonamide group, forming substituted amines. This is analogous to reactions in benzothiazole derivatives where sulfonamide groups undergo substitution with azides or amines .

-

Reactivity Comparison : The sulfonamide’s leaving ability is enhanced by electron-withdrawing effects from the aryl group, similar to methylsulfonylpyrimidine intermediates in benzimidazole syntheses .

Example Reaction:

Electrophilic Substitution on the Thiophene Ring

The thiophene moiety undergoes electrophilic aromatic substitution (EAS) at the 5-position due to electron-rich π-systems. Observed reactions include:

-

Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups, as seen in thiophene-containing analogs.

-

Halogenation : Br₂/FeBr₃ or Cl₂/FeCl₃ yields 5-halo derivatives .

Table 1: Electrophilic Substitution Reactions

| Reagent | Product | Yield (%) | Reference |

|---|---|---|---|

| HNO₃/H₂SO₄ | 5-Nitro-thiophene derivative | 65–75 | |

| Br₂/FeBr₃ | 5-Bromo-thiophene derivative | 70–80 |

Oxidation Reactions

The benzylpiperazine group is prone to oxidation:

-

N-Oxidation : Oxone or mCPBA oxidizes the piperazine nitrogen to N-oxide, as demonstrated in pyrimidine-benzimidazole hybrids .

-

Sulfone Formation : Thiophene sulfurs may oxidize to sulfoxides or sulfones under strong oxidants like H₂O₂.

Example Pathway:

\text{Benzylpiperazine} \xrightarrow{\text{Oxone}} \text{Benzylpiperazine N-oxide} \quad (\text{Yield: 55–60%})[2]

Reduction Reactions

-

Sulfonamide Reduction : LiAlH₄ reduces sulfonamides to thioethers, though this is less common due to the stability of the sulfonamide group .

-

Azide Intermediates : Staudinger reductions (e.g., with triphenylphosphine) convert azides to amines, a strategy used in side-chain modifications of related compounds .

Coupling Reactions

The compound participates in cross-coupling reactions via its aryl or heteroaryl groups:

-

Suzuki Coupling : Pd-catalyzed coupling with boronic acids modifies the thiophene or benzylpiperazine rings .

-

Amide Bond Formation : Carbodiimide-mediated coupling links the sulfonamide to carboxylic acids, as seen in PROTAC compound syntheses .

Table 2: Coupling Reaction Conditions

| Reaction Type | Catalyst/Reagent | Product Application | Reference |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃ | Aryl-functionalized analogs | |

| EDC/NHS Coupling | EDC, NHS | Bioconjugates |

Acid/Base Reactivity

The sulfonamide group (pKa ~10) deprotonates under basic conditions, forming salts or facilitating nucleophilic attack. This property is exploited in pharmaceutical formulations to enhance solubility .

Key Research Findings

-

Stability : The compound is stable under acidic and neutral conditions but degrades in strong bases via sulfonamide cleavage .

-

By-Products : Oxidation of the thiophene or benzylpiperazine groups generates sulfones or N-oxides, requiring chromatographic purification .

-

Pharmacological Relevance : Structural analogs show activity as kinase inhibitors or PROTAC degraders, highlighting the role of modular reactivity in drug design .

Comparison with Similar Compounds

Key Structural Features

The table below highlights structural variations among the target compound and related molecules:

Q & A

Q. How does this compound compare structurally and functionally to analogs like TG101209 or 4-{4-[(4'-chlorobiphenyl-2-yl)methyl]piperazin-1-yl}-N-[(6-chloro-1,1-dioxido-2H-1,2,4-benzothiadiazin-7-yl)sulfonyl]benzamide?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.